molecular formula C32H44Cl2N2O3 B217829 17-Hydroxy-4-aza-A-nor-5-androsten-3-one (4-N,N-bis(2-chloroethylamino)phenyl)butyrate CAS No. 107534-94-1

17-Hydroxy-4-aza-A-nor-5-androsten-3-one (4-N,N-bis(2-chloroethylamino)phenyl)butyrate

Cat. No.: B217829
CAS No.: 107534-94-1
M. Wt: 575.6 g/mol
InChI Key: ZWUCNQLCSQYDDQ-UHFFFAOYSA-N
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Description

17-Hydroxy-4-aza-A-nor-5-androsten-3-one (4-N,N-bis(2-chloroethylamino)phenyl)butyrate, also known as this compound, is a useful research compound. Its molecular formula is C32H44Cl2N2O3 and its molecular weight is 575.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Steroids, Heterocyclic - Azasteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinolin-1-yl) 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44Cl2N2O3/c1-31-17-15-29(37)35-27(31)12-10-24-25-11-13-28(32(25,2)16-14-26(24)31)39-30(38)5-3-4-22-6-8-23(9-7-22)36(20-18-33)21-19-34/h6-9,12,24-26,28H,3-5,10-11,13-21H2,1-2H3,(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUCNQLCSQYDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CC=C5C3(CCC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910350
Record name 2-Hydroxy-4a,6a-dimethyl-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-3H-indeno[5,4-f]quinolin-7-yl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107534-94-1
Record name 17-Hydroxy-4-aza-A-nor-5-androsten-3-one (4-N,N-bis(2-chloroethylamino)phenyl)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4a,6a-dimethyl-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-3H-indeno[5,4-f]quinolin-7-yl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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